molecular formula C24H31N3O5S B2762590 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide CAS No. 921997-68-4

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2762590
CAS No.: 921997-68-4
M. Wt: 473.59
InChI Key: DEOMGNLSJIDJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C24H31N3O5S and its molecular weight is 473.59. The purity is usually 95%.
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Biological Activity

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that exhibits significant biological activity. Its unique structural features contribute to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H28N2O5S\text{C}_{23}\text{H}_{28}\text{N}_{2}\text{O}_{5}\text{S}

This includes a benzo[b][1,4]oxazepine ring and a sulfamoyl group that enhance its pharmacological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to cholesterol biosynthesis by inhibiting squalene synthase and farnesyl diphosphate synthase .
  • Antiproliferative Effects : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and interfering with ATP metabolism .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting receptor interacting protein 1 (RIP1) kinase activity, which plays a role in TNF-mediated inflammation .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values for this compound and related compounds:

Activity IC50 (µM) Reference
Inhibition of squalene synthase0.67
Inhibition of farnesyl diphosphate synthase0.54
Induction of apoptosis in cancer cells0.84

Case Studies

  • Anti-Cancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant growth inhibition with an IC50 value of 0.84 µM in breast cancer cells .
  • Cholesterol Biosynthesis Inhibition : In vivo studies demonstrated that this compound effectively reduced cholesterol levels in animal models by inhibiting key enzymes in the biosynthetic pathway .

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-6-13-27-20-12-9-18(14-21(20)32-15-24(4,5)23(27)29)26-33(30,31)19-10-7-17(8-11-19)25-22(28)16(2)3/h7-12,14,16,26H,6,13,15H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOMGNLSJIDJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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